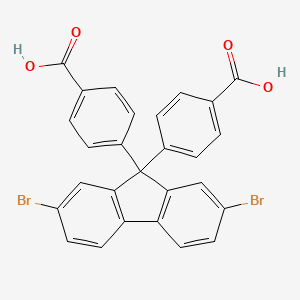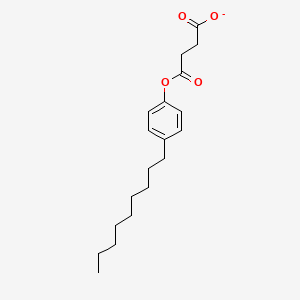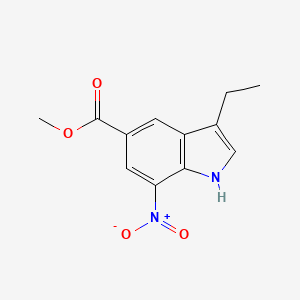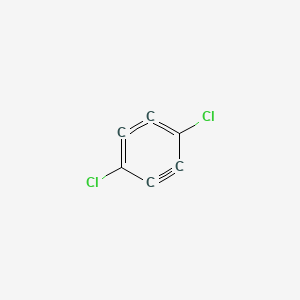![molecular formula C17H12F9N B14220216 N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine CAS No. 821777-57-5](/img/structure/B14220216.png)
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine is a synthetic organic compound characterized by the presence of trifluoroethyl and trifluoromethyl groups attached to a biphenyl amine structure. Compounds with such fluorinated groups are often of interest due to their unique chemical properties, including high thermal stability and resistance to metabolic degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)biphenyl and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroethyl groups. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology
In biological research, fluorinated compounds are often used to probe enzyme mechanisms and metabolic pathways. The resistance of fluorinated groups to metabolic degradation makes them useful in studying long-term biological processes.
Medicine
In medicine, compounds with trifluoroethyl and trifluoromethyl groups are investigated for their potential as pharmaceuticals. These groups can enhance the bioavailability and metabolic stability of drug candidates.
Industry
Industrially, N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine may be used in the production of specialty chemicals, including agrochemicals and materials with unique properties such as high thermal stability and chemical resistance.
作用机制
The mechanism of action of N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity.
相似化合物的比较
Similar Compounds
N,N-Bis(2,2,2-trifluoroethyl)-4-aminobiphenyl: Similar structure but lacks the trifluoromethyl group.
N,N-Bis(2,2,2-trifluoroethyl)-2-aminobiphenyl: Similar structure but with the amine group in a different position.
Uniqueness
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine is unique due to the presence of both trifluoroethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability and resistance to metabolic degradation, making it valuable for various applications.
属性
CAS 编号 |
821777-57-5 |
|---|---|
分子式 |
C17H12F9N |
分子量 |
401.27 g/mol |
IUPAC 名称 |
4-phenyl-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C17H12F9N/c18-15(19,20)9-27(10-16(21,22)23)12-6-7-13(11-4-2-1-3-5-11)14(8-12)17(24,25)26/h1-8H,9-10H2 |
InChI 键 |
RYDBZDOWMRPORX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N(CC(F)(F)F)CC(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)

![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)


![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)

![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)


